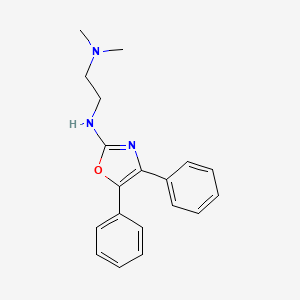

2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is an organic compound with a complex structure that includes both amine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-diphenyloxazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in treating various diseases due to its ability to interact with biological targets.

- Mechanism of Action : It is believed that the dimethylamino group enhances the compound's binding affinity to neurotransmitter receptors, influencing signaling pathways crucial for therapeutic outcomes.

Biological Research

Research has focused on the interactions of this compound with biomolecules, contributing to the understanding of drug-receptor dynamics.

- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes, modulating metabolic pathways and offering insights into biochemical processes.

Material Science

The compound has applications in polymer chemistry, where it is utilized as a reagent to modify polymer properties for various industrial applications such as coatings and packaging materials.

Study on Cytotoxicity

A study indicated that derivatives of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole exhibited cytotoxic effects on various cancer cell lines. The presence of hydrophilic substituents at specific positions enhanced the biological activity of these compounds, suggesting potential therapeutic applications in oncology.

Drug Delivery Applications

The compound has been incorporated into biocompatible polymer matrices for drug delivery systems. Research showed improved drug encapsulation efficiency and controlled release profiles when using formulations based on this compound.

Mechanism of Action

The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(Dimethylamino)ethyl methacrylate: A related compound with similar amine functionality.

2-(Dimethylamino)ethoxyethanol: Another compound with a dimethylamino group and similar reactivity.

Uniqueness

2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is unique due to its combination of amine and oxazole functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-((2-(Dimethylamino)ethyl)amino)-4,5-diphenyloxazole is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a diphenyloxazole core with a dimethylaminoethyl substituent, which is significant for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Binding : The compound exhibits intercalation properties, allowing it to bind DNA effectively. This interaction can inhibit DNA-dependent enzymes, leading to disruption of cellular processes such as replication and transcription .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Antitumor Activity

Recent studies have demonstrated that derivatives of diphenyloxazole exhibit significant antitumor effects. For instance, compounds similar to this compound were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 |

| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 |

| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 |

These results indicate that the compound is particularly effective against lung cancer cell lines, showing lower IC50 values compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to its antitumor properties, the compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported that it inhibits bacterial growth through mechanisms involving membrane disruption and interference with metabolic pathways.

Case Studies

- In Vivo Studies : In an animal model study, compounds structurally related to this compound were administered to assess their antitumor efficacy against solid tumors. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups .

- Clinical Trials : Preliminary clinical trials have explored the use of similar compounds in cancer therapy. Patients exhibited varying degrees of response, with a notable subset achieving partial remission .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((2-(dimethylamino)ethyl)amino)-4,5-diphenyloxazole, and how can purity (>99%) be achieved?

A three-step synthetic route has been demonstrated for structurally related oxazole derivatives, involving condensation, cyclization, and functionalization. Key steps include using (S)-(+)-2-phenylglycinol as a chiral precursor and optimizing reaction conditions (e.g., solvent selection, temperature, and stoichiometry). Purity is ensured via recrystallization (water-ethanol mixtures) and validated by polarimetry, IR, NMR, and GC-MS . For dimethylaminoethyl substitution, amine alkylation under controlled pH and inert atmospheres may improve yield.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to resolve substituent positions and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1650 cm⁻¹).

- GC-MS for purity assessment and fragmentation pattern analysis.

- X-ray crystallography (if crystalline) to resolve diastereomeric ambiguities, as shown for (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions (pH, temperature)?

Conduct accelerated stability studies:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-UV at 24/48/72-hour intervals.

- Light sensitivity : Expose to UV-Vis light and track photodegradation products by LC-MS.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting) arising from diastereomerism be resolved?

For oxazole derivatives with chiral centers, use chiral shift reagents (e.g., Eu(hfc)₃) in NMR to differentiate enantiomers. If ambiguity persists, synthesize enantiopure intermediates (e.g., from (S)-(+)-2-phenylglycinol) or resolve via chiral HPLC. X-ray crystallography provides definitive confirmation, as demonstrated for (Z)-5-benzylidene-4,5-dihydrooxazole derivatives .

Q. What mechanistic insights explain the influence of the dimethylaminoethyl group on photophysical or catalytic properties?

The dimethylaminoethyl moiety can act as an electron donor, altering the compound’s electronic profile. For example, in resin systems, similar dimethylamino groups enhance reactivity via radical stabilization during polymerization . Computational studies (DFT) can map HOMO-LUMO gaps and charge distribution to correlate structure with properties like fluorescence or catalytic activity.

Q. What strategies are effective for evaluating this compound’s biological activity (e.g., insulin sensitization)?

- In vitro models : Assess insulin receptor activation in adipocyte or hepatocyte cell lines using glucose uptake assays.

- Structure-activity relationship (SAR) : Modify substituents (e.g., phenyl groups, amine chains) and compare activity. For example, 2-phenyloxazole derivatives with amino acid side chains showed enhanced insulin sensitivity in preclinical models .

- Metabolic stability : Use liver microsomes to predict pharmacokinetics.

Q. How can researchers address low yields in the final alkylation step of the dimethylaminoethyl side chain?

- Optimize reaction conditions : Use aprotic solvents (e.g., DMF), lower temperatures (0–5°C), and slow addition of alkylating agents.

- Protect amine groups : Temporarily protect reactive amines with Boc groups to prevent side reactions.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Q. Methodological Notes

- Synthetic Optimization : Prioritize stepwise purification (e.g., column chromatography after each step) to avoid cumulative impurities.

- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR with X-ray) to address spectral ambiguities .

- Biological Assays : Include positive controls (e.g., rosiglitazone for insulin sensitization studies) and validate results across replicate experiments .

Properties

CAS No. |

20503-83-7 |

|---|---|

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C19H21N3O/c1-22(2)14-13-20-19-21-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,20,21) |

InChI Key |

ZHLAWCRBKNNTNO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.